1-(4-Chloro-2-fluorobenzoyl)piperazine hydrochloride
Overview
Description
1-(4-Chloro-2-fluorobenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H13Cl2FN2O. It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a chloro and a fluoro substituent on the benzoyl ring, which imparts unique chemical properties.
Mechanism of Action
Target of Action
It is known that piperazine compounds, which 1-(4-chloro-2-fluorobenzoyl)piperazine hydrochloride is a derivative of, generally target gaba receptors .
Mode of Action
This compound, like other piperazine compounds, is believed to bind directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis .
Pharmacokinetics
It is known that upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .
Preparation Methods
The synthesis of 1-(4-Chloro-2-fluorobenzoyl)piperazine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-fluorobenzoyl chloride and piperazine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Procedure: The 4-chloro-2-fluorobenzoyl chloride is added dropwise to a solution of piperazine in the chosen solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours.
Isolation: After completion of the reaction, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to obtain the pure 1-(4-Chloro-2-fluorobenzoyl)piperazine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the purified product to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-(4-Chloro-2-fluorobenzoyl)piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzoyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring, to form different oxidation states and derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine.
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.
Scientific Research Applications
1-(4-Chloro-2-fluorobenzoyl)piperazine hydrochloride has several scientific research applications:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects on the central nervous system.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a pharmacological agent.
Chemical Synthesis: It serves as a building block in organic synthesis, enabling the creation of complex molecules for research and development.
Comparison with Similar Compounds
1-(4-Chloro-2-fluorobenzoyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:
1-(4-Chlorobenzoyl)piperazine: Lacks the fluoro substituent, resulting in different chemical properties and biological activities.
1-(4-Fluorobenzoyl)piperazine: Lacks the chloro substituent, which also affects its reactivity and applications.
1-Benzoylpiperazine: Lacks both chloro and fluoro substituents, making it less reactive in certain substitution reactions.
The presence of both chloro and fluoro substituents in this compound imparts unique chemical properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-piperazin-1-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O.ClH/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15;/h1-2,7,14H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUVZAAIVISQDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(C=C(C=C2)Cl)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240529-28-5 | |
Record name | Methanone, (4-chloro-2-fluorophenyl)-1-piperazinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240529-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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